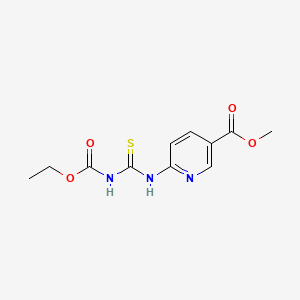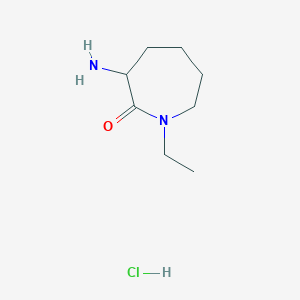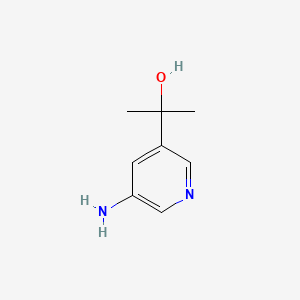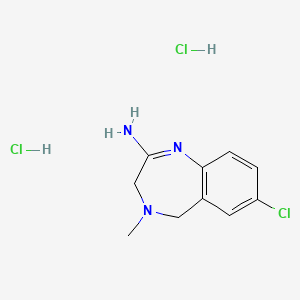
4-(3-Chloropropyl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-3-methylmorpholine is an organic compound with the molecular formula C7H14ClNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-chloropropyl group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-3-methylmorpholine typically involves the reaction of morpholine with 1-bromo-3-chloropropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for further applications .
化学反应分析
Types of Reactions
4-(3-Chloropropyl)-3-methylmorpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with m-CPBA produces the N-oxide .
科学研究应用
4-(3-Chloropropyl)-3-methylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, particularly in the context of drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 4-(3-Chloropropyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to the inhibition of cell proliferation and induction of cell death .
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound is structurally similar but contains a phenyl group instead of a morpholine ring.
4-(3-Chloropropyl)phenol: This compound has a phenol group instead of a morpholine ring.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound contains both a phenyl and a piperazine ring, making it structurally more complex
Uniqueness
4-(3-Chloropropyl)-3-methylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets, such as EGFR, makes it a valuable compound in drug discovery and development .
属性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-3-methylmorpholine |
InChI |
InChI=1S/C8H16ClNO/c1-8-7-11-6-5-10(8)4-2-3-9/h8H,2-7H2,1H3 |
InChI 键 |
GAHYWBLXVBXUQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)


![tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate](/img/structure/B13895856.png)


![2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13895898.png)

![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)




